ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS No.: 221675-35-0
Cat. No.: VC2268128
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate - 221675-35-0](/images/structure/VC2268128.png)
Specification
CAS No. | 221675-35-0 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12) |
Standard InChI Key | CBIVEMGUNRNUEB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)N=CC=C2 |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)N=CC=C2 |
Introduction
Chemical Structure and Classification
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the azaindole family of compounds, specifically the 7-azaindole subclass, where a nitrogen atom replaces the carbon at position 7 of the indole ring system. The compound consists of a pyrrolo[2,3-b]pyridine core scaffold with an ethyl carboxylate substituent at position 2 . The molecular formula is C10H10N2O2, indicating it contains ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
The nomenclature "1H-" in the compound name denotes the presence of a hydrogen atom attached to the nitrogen at position 1 of the pyrrole ring. This N-H bond is significant as it can participate in hydrogen bonding interactions, potentially contributing to the compound's biological activity and physicochemical properties.
Physical and Chemical Properties
Based on data from structurally related compounds, the following physicochemical properties can be extrapolated for ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate:
Table 1: Physical and Chemical Properties of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Property | Value |
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Molecular Weight | 190.20 g/mol |
Physical State | Crystalline solid at room temperature |
Solubility | Limited water solubility; good solubility in organic solvents |
Boiling Point | Estimated ~350-360°C (based on similar compounds) |
Flash Point | Estimated ~170-180°C |
LogP | Estimated ~1.8-2.0 |
For comparison, a closely related compound, ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 823217-70-5), has a molecular weight of 204.225 g/mol, a density of 1.232 g/cm³, and a boiling point of 369.4°C at 760 mmHg .
Synthetic Methods
Traditional Synthetic Routes
Several synthetic strategies have been developed for preparing pyrrolo[2,3-b]pyridine derivatives, including ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. One established approach involves the condensation of appropriately substituted pyrroles with pyridine derivatives.
Novel Synthetic Approaches
A particularly efficient method for synthesizing 1H-pyrrolo[2,3-b]pyridines involves the condensation of 1-substituted 2-aminopyrroles with 1,3-dicarbonyl compounds or their acetals in the presence of hydrochloric acid. This one-stage process yields 1H-pyrrolo[2,3-b]pyridines directly .
When 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles are reacted with compounds such as β-oxo-esters and diethyl malonate in acidic conditions, various 1H-pyrrolo[2,3-b]pyridines are formed efficiently. This synthetic route represents a valuable method for preparing the desired ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate .
Another documented pathway involves the reaction of 2-aminopyrroles with ethyl ethoxymethylenemalonate, which produces 2-bis(ethoxycarbonyl)vinylaminopyrroles as intermediates. These intermediates can subsequently undergo thermal cyclization to yield ethyl 4,7-dihydro-4-oxopyrrolo[2,3-b]-pyridine-5-carboxylates . While this specific route produces a derivative with the carboxylate group at position 5, the methodology can be adapted to synthesize the 2-carboxylate isomer.
Compound Class | Target | Activity | Potential Applications |
---|---|---|---|
Hydrazone derivatives with 1H-pyrrolo[2,3-b]pyridine | c-Met kinase | IC50 = 0.506 μM (for lead compound) | Cancer treatment |
1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Selective inhibition | CNS disorders, inflammation |
Synthetic Versatility
The ethyl carboxylate group in ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate provides a reactive site for further chemical modifications. This ester group can be readily converted to other functional groups such as amides, acids, or reduced to alcohols, expanding the chemical space for potential bioactive molecules.
Structure-Activity Relationship Studies
Impact of Structural Modifications
The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by the nature and position of substituents on the bicyclic scaffold. Structure-activity relationship studies have revealed several important trends:
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Position 2 substitution: The presence of a functional group at position 2, such as the ethyl carboxylate in our target compound, appears to be favorable for biological activity. Conversion of this ester to an amide has led to compounds with PDE4B inhibitory activity .
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Positions 5 and 6 modifications: Introduction of substituents at positions 5 and 6, such as methyl groups or halogens, can modulate the potency and selectivity of these compounds. For example, ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate represent such modifications that potentially alter the electronic properties and binding characteristics of the molecules.
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Hydrazone formation: The incorporation of aromatic hydrazone moieties into the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded compounds with significant c-Met inhibitory activity and anticancer properties .
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N1 substitution: Substitution at the pyrrole nitrogen (N1) can influence the biological properties of these compounds. Both N1-substituted and N1-unsubstituted (1H) derivatives have been investigated, with distinct activity profiles.
Comparative Analysis of Derivatives
Table 3: Comparison of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with Related Derivatives
Compound | Key Structural Feature | Potential Effect on Activity |
---|---|---|
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Base scaffold with ethyl carboxylate at position 2 | Synthetic versatility, moderate biological activity |
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Methyl group at position 5 | Enhanced lipophilicity, potential improvement in membrane permeation |
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Bromine at position 6 | Altered electronic properties, potential for halogen bonding interactions |
1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Amide instead of ester at position 2 | Improved H-bonding capacity, enhanced PDE4B inhibition |
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